Nikkomycin X

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

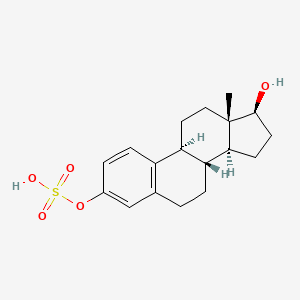

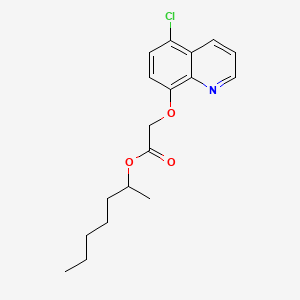

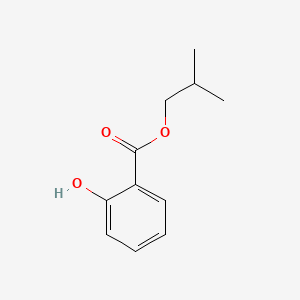

Nikkomycin X is a member of the polyoxin family, which are peptidyl nucleoside antibiotics. These compounds are known for their potent inhibitory activity against chitin synthetases in fungi and insects. This compound, along with Neopolyoxins B and C, was first isolated from the culture broth of Streptomyces cacaoi

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nikkomycin X is typically isolated from the culture broth of Streptomyces cacaoi. The isolation process involves several steps, including fermentation, extraction, and purification. The culture broth is first subjected to filtration to remove the mycelium, followed by extraction with organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cacaoi. The fermentation process is optimized to maximize the yield of this compound. This includes controlling the pH, temperature, and nutrient composition of the culture medium. After fermentation, the compound is extracted and purified using similar methods as described for laboratory-scale preparation .

Análisis De Reacciones Químicas

Types of Reactions: Nikkomycin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products: The major products formed from the chemical reactions of this compound include various analogs with modified nucleoside or peptidyl moieties. These analogs are studied for their enhanced antifungal activity and reduced toxicity .

Aplicaciones Científicas De Investigación

Nikkomycin X has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of peptidyl nucleoside antibiotics. In biology, it is used to investigate the mechanisms of chitin synthesis and its inhibition in fungi and insects. In medicine, this compound is explored for its potential as an antifungal agent for treating fungal infections. In industry, it is used as a biopesticide to protect crops from fungal pathogens .

Mecanismo De Acción

Nikkomycin X exerts its effects by inhibiting chitin synthetase, an enzyme essential for the synthesis of chitin in fungi and insects. The compound mimics the natural substrate of the enzyme, uridine diphosphate-N-acetylglucosamine, and competitively inhibits its binding to the enzyme. This results in the disruption of chitin synthesis, leading to the death of the fungal or insect cells .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Nikkomycin X include other members of the polyoxin family, such as Polyoxin B, Polyoxin D, and Polyoxin L. These compounds share a similar structure and mechanism of action but differ in their nucleoside and peptidyl moieties .

Uniqueness: this compound is unique among the polyoxins due to its specific nucleoside and peptidyl moieties, which confer distinct biological activity and stability. Its potent inhibitory activity against chitin synthetase makes it a valuable compound for both research and practical applications .

Propiedades

Número CAS |

72864-26-7 |

|---|---|

Fórmula molecular |

C20H25N5O10 |

Peso molecular |

495.4 g/mol |

Nombre IUPAC |

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C20H25N5O10/c1-7(13(28)10-3-2-9(27)4-22-10)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-8(6-26)23-20(25)34/h2-7,11-16,18,27-30H,21H2,1H3,(H,23,34)(H,24,31)(H,32,33) |

Clave InChI |

AYXHZRVSIUJLAE-UHFFFAOYSA-N |

SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |

SMILES canónico |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |

| 75044-69-8 | |

Sinónimos |

nikkomycin X |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.